molecular formula C17H19N3O5S2 B13351576 {[3-(Dimethylsulfamoyl)phenyl]carbamoyl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate

{[3-(Dimethylsulfamoyl)phenyl]carbamoyl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate

Cat. No.: B13351576
M. Wt: 409.5 g/mol
InChI Key: BXMUIXGWDILHNW-UHFFFAOYSA-N
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Description

{[3-(Dimethylsulfamoyl)phenyl]carbamoyl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate is a complex organic compound that features a combination of sulfonamide, carbamate, and pyridine functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[3-(Dimethylsulfamoyl)phenyl]carbamoyl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the synthesis of the pyridine-3-carboxylate core, followed by the introduction of the methylsulfanyl group. The dimethylsulfamoylphenyl carbamoyl moiety is then attached through a series of coupling reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

{[3-(Dimethylsulfamoyl)phenyl]carbamoyl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

{[3-(Dimethylsulfamoyl)phenyl]carbamoyl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or bacterial infections.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of {[3-(Dimethylsulfamoyl)phenyl]carbamoyl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The exact pathways and targets depend on the specific application and context of use.

Properties

Molecular Formula

C17H19N3O5S2

Molecular Weight

409.5 g/mol

IUPAC Name

[2-[3-(dimethylsulfamoyl)anilino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate

InChI

InChI=1S/C17H19N3O5S2/c1-20(2)27(23,24)13-7-4-6-12(10-13)19-15(21)11-25-17(22)14-8-5-9-18-16(14)26-3/h4-10H,11H2,1-3H3,(H,19,21)

InChI Key

BXMUIXGWDILHNW-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)NC(=O)COC(=O)C2=C(N=CC=C2)SC

Origin of Product

United States

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